molecular formula C8H10O4 B13873640 Ethyl alpha-hydroxy-3-furylacetate

Ethyl alpha-hydroxy-3-furylacetate

Cat. No.: B13873640
M. Wt: 170.16 g/mol
InChI Key: KQSJKDZDDNGSFY-UHFFFAOYSA-N
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Description

Ethyl alpha-hydroxy-3-furylacetate (C₈H₁₀O₅) is a furan-derived ester characterized by a hydroxyl (-OH) group at the alpha position and a 3-furyl substituent.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

ethyl 2-(furan-3-yl)-2-hydroxyacetate

InChI

InChI=1S/C8H10O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5,7,9H,2H2,1H3

InChI Key

KQSJKDZDDNGSFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=COC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(furan-3-yl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the condensation of furan-3-carboxaldehyde with ethyl glyoxylate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Another method involves the reaction of furan-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of ethyl 2-(furan-3-yl)-2-hydroxyacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-3-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(furan-3-yl)-2-hydroxyacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(furan-3-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular processes. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl alpha-hydroxy-3-furylacetate with structurally or functionally related esters, based on evidence from synthesis protocols, physicochemical properties, and applications:

Compound Molecular Formula Key Substituents Applications Key Differences
This compound C₈H₁₀O₅ 3-Furyl, α-OH Hypothesized: Pharmaceutical intermediates, flavorants Unique furan ring with hydroxylation; potential for enhanced bioactivity
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, acetyl Precursor for phenylacetone (amphetamine synthesis); forensic research Lacks hydroxyl group; aromatic phenyl vs. furan ring; lower polarity
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate C₁₀H₁₃NO₃ 3-Amino-4-hydroxyphenyl Intermediate for anticancer/antibacterial agents Amino and hydroxyl groups on phenyl ring; broader hydrogen-bonding capacity
Ethyl phenylacetate C₁₀H₁₂O₂ Phenyl Fragrance/flavor industry (fruity, honey-like odor) No hydroxyl or heterocyclic groups; simpler ester structure
Geranyl phenylacetate C₁₈H₂₄O₂ Geranyl (terpene), phenyl Perfumery (floral notes) Terpene chain increases hydrophobicity; distinct from furan-based esters

Key Findings from Comparative Analysis:

The α-hydroxyl group may increase solubility in polar solvents (e.g., ethanol, DMSO) relative to non-hydroxylated esters such as Ethyl phenylacetate .

Biological Activity: Hydroxylated phenylacetates (e.g., Ethyl 2-(3-amino-4-hydroxyphenyl)acetate) exhibit marked antibacterial/anticancer properties due to hydrogen-bonding interactions with biological targets . This compound’s furan ring could similarly interact with enzymes or receptors, though empirical data is lacking. Non-hydroxylated esters (e.g., Ethyl phenylacetate) are primarily used in fragrances, highlighting the critical role of functional groups in determining application scope .

Synthetic Accessibility :

  • This compound likely requires specialized catalysts (e.g., acid/base or transition metals) for furan ring stabilization during synthesis, unlike simpler phenylacetates synthesized via Claisen condensation .

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